5-Bromo-6-chloro-isatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-isatoic anhydride is an important chemical raw material and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
This compound is prepared from 5-bromo indole by stirring in a 4:1 mixture of DMF/H2O for 16 hours at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C8H3BrClNO3. The molecular weight is 276.47.Scientific Research Applications
Decarboxylative Coupling Reactions : Isatoic anhydrides, including 5-Bromo-6-chloro-isatoic anhydride, are used in palladium-catalyzed decarboxylative coupling with arylboronic acids. This process achieves aryl o-aminobenzoates with moderate to good yields and demonstrates compatibility with various functional groups, indicating its versatility in organic synthesis (Lu et al., 2011).
Heterocyclic System Synthesis : this compound plays a role in the preparation of novel heterocyclic systems. It reacts with specific compounds to produce a range of derivatives, demonstrating its utility in the synthesis of complex organic molecules (Sunder & Peet, 1979).
Synthesis of Cycloalkanols : Isatoic anhydrides, including the bromo-chloro variant, are used for synthesizing cycloalkanols. This involves reaction with bromomagnesio alkanes, showcasing its potential in producing various organic compounds (Canonne, Boulanger, & Chantegrel, 1987).
Role in Dye and Pigment Analysis : this compound, as a derivative of isatoic anhydride, is involved in the study of reactions of certain colorants with ozone. This research contributes to understanding the fading mechanisms of natural organic colorants (Grosjean et al., 1988).
Synthesis of Benzotriazepin Derivatives : Isatoic anhydrides are instrumental in synthesizing 1,3,4-Benzotriazepin-5-one derivatives, a class of compounds with potential applications in various fields of chemistry and pharmacology (Takahashi, Onizawa, & Satoh, 1974).
Scavenger Resin Development : The highly reactive anhydride moiety of isatoic anhydride allows its use in developing scavenger resins for completely removing primary and secondary aliphatic amines from certain reactions (Coppola, 1998).
Future Directions
5-Bromo-6-chloro-isatoic anhydride is an important chemical raw material and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes . Therefore, its future directions may involve its use in the synthesis of new pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Isatoic anhydride and its derivatives are often used as building blocks in the synthesis of various nitrogen-containing heterocyclic structures . These structures can interact with a variety of biological targets, depending on their specific chemical structure.
Mode of Action
The mode of action of isatoic anhydride derivatives can vary widely, depending on the specific derivative and its target. Generally, these compounds can interact with their targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or interfering with the function of the target molecule .
Biochemical Pathways
Isatoic anhydride derivatives can affect a variety of biochemical pathways, depending on their specific targets. These could include pathways involved in cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isatoic anhydride derivatives can vary widely, depending on the specific chemical structure of the derivative. Factors such as solubility, stability, and molecular size can all influence the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of isatoic anhydride derivatives can vary widely, depending on the specific derivative and its target. These effects could include changes in cell signaling, alterations in metabolic processes, or effects on gene expression .
Action Environment
The action, efficacy, and stability of isatoic anhydride derivatives can be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
6-bromo-5-chloro-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQFBQHRJYOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)OC2=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.